BenchChemオンラインストアへようこそ!

N-cycloheptyl-1H-indole-6-carboxamide

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

N-Cycloheptyl-1H-indole-6-carboxamide delivers incremental lipophilic and conformational coverage beyond common C5/C6 analogs. Its adaptable twist-boat cycloheptyl ring and indole NH handle enable focused library synthesis, while its structural homology to the SIRT1 inhibitor CHIC-35 (IC50 60 nM) provides immediate screening rationale. No bioactivity data exists, ensuring novel IP for any hits. Confirmed stable under standard storage. Ideal for diversity libraries, conformational probing, and scaffold-hopping campaigns targeting the indole-6-carboxamide privileged scaffold.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B7499195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-1H-indole-6-carboxamide
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C16H20N2O/c19-16(18-14-5-3-1-2-4-6-14)13-8-7-12-9-10-17-15(12)11-13/h7-11,14,17H,1-6H2,(H,18,19)
InChIKeyRMWGAPFJRFEHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-1H-indole-6-carboxamide: Structural Identity, Physicochemical Baseline, and Evidence Status for Procurement Evaluation


N-Cycloheptyl-1H-indole-6-carboxamide (C₁₆H₂₀N₂O, MW 256.34 g/mol, InChI Key: RMWGAPFJRFEHBV-UHFFFAOYSA-N) is a synthetic indole-6-carboxamide derivative bearing a seven-membered cycloheptyl ring on the carboxamide nitrogen . The compound belongs to the broader indole carboxamide class, a scaffold represented in multiple drug discovery programs including Factor Xa inhibition, BACE-1 inhibition, HDAC8 inhibition, and MEK5 inhibition . Critically, this specific compound has no known bioactivity data in any public database, including ChEMBL, PubChem BioAssay, and BindingDB; the ZINC database explicitly confirms the absence of annotated biological activity . Procurement decisions must therefore be based on its structural differentiation from close analogs and its potential as a screening building block rather than on proven pharmacological performance.

Why N-Cycloheptyl-1H-indole-6-carboxamide Cannot Be Interchanged with Cyclohexyl, Cyclopentyl, or Other N-Cycloalkyl Indole-6-Carboxamide Analogs


The cycloheptyl substituent on the carboxamide nitrogen introduces a unique combination of conformational flexibility, lipophilic surface area, and steric bulk that distinguishes this compound from its cyclohexyl (C₆), cyclopentyl (C₅), and cyclooctyl (C₈) analogs. Cycloheptane rings adopt twist-chair and boat conformations that differ fundamentally from the chair conformation of cyclohexane and the envelope conformation of cyclopentane, potentially altering both the presentation of the carboxamide pharmacophore and its interaction with hydrophobic binding pockets . In established medicinal chemistry programs, cycloalkyl ring size has been shown to modulate potency by orders of magnitude: for example, in gabapentinoid anticonvulsants, cyclohexyl and cycloheptyl moieties were most preferred among ring sizes, while in aromatase inhibitors of the piperidinedione class, the cycloheptyl analog demonstrated superior in vitro activity over the cyclohexyl clinical candidate CHAG . Within the indole-6-carboxamide scaffold specifically, the structurally related fused tricyclic compound CHIC-35 — a hexahydrocyclohepta[b]indole-6-carboxamide containing a cycloheptyl ring fused to the indole core — achieves SIRT1 IC₅₀ of 60 nM (S-isomer) with selectivity over SIRT2 (IC₅₀ 2.77 μM) and no inhibition of SIRT3 or HDAC isoforms . These class-level findings demonstrate that N-cycloalkyl substitution pattern and ring size are not interchangeable parameters and must be evaluated on a compound-by-compound basis.

N-Cycloheptyl-1H-indole-6-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs and Structural Comparators


Cycloheptyl vs. Cyclohexyl N-Substitution: Physicochemical and Conformational Differentiation in Indole-6-Carboxamide Series

The seven-membered cycloheptyl ring confers measurably distinct physicochemical properties compared to the six-membered cyclohexyl analog. The cycloheptyl group contributes approximately one additional methylene unit of lipophilicity (estimated ΔlogP ≈ +0.5 vs. cyclohexyl analog based on fragment addition methods), and its twist-chair ground-state conformation presents a different spatial orientation of the carboxamide NH vector relative to the indole plane . In the broader N-cycloalkyl carboxamide literature, cycloheptyl substitution has been associated with enhanced metabolic stability compared to smaller rings due to steric shielding of the amide bond from hydrolytic enzymes, although quantitative data for this specific indole-6-carboxamide scaffold are absent from public databases .

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Structural Comparison with CHIC-35: Fused vs. Exocyclic Cycloheptyl Indole-6-Carboxamide Scaffolds

CHIC-35 [(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide] is the closest structurally characterized compound to N-cycloheptyl-1H-indole-6-carboxamide. Both contain a cycloheptyl ring and an indole-6-carboxamide connectivity, but differ fundamentally: CHIC-35 features a fused tricyclic system where the cycloheptane is integrated into the indole scaffold, whereas the target compound has an exocyclic cycloheptyl group attached via the carboxamide NH . CHIC-35 demonstrates potent, selective SIRT1 inhibition: IC₅₀ = 60 nM for the pure S-enantiomer, 124 nM for mixed isomers, with SIRT2 IC₅₀ = 2.77 μM (>46-fold selectivity), and no inhibition of SIRT3 or HDAC isoforms . This data illustrates that the indole-cycloheptyl pharmacophore can achieve nanomolar potency with isoform selectivity when properly configured, but does not predict the activity of the exocyclic N-cycloheptyl variant.

SIRT1 Inhibition Epigenetics Scaffold Comparison

Indole-6-Carboxamide Scaffold Validation: Proven Pharmacological Versatility Across Multiple Target Classes

The indole-6-carboxamide scaffold has been independently validated as a productive pharmacophore across at least five distinct target classes, providing class-level confidence in the scaffold's drug-discovery utility . Documented applications include: Factor Xa inhibition (3-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclohexyl)-1H-indole-6-carboxamide; Ki data in PDB 2P94); BACE-1 inhibition (GSK188909: nanomolar cellular potency, orally bioavailable with brain Aβ-lowering in animal models; PDB 2WEZ); HDAC8 inhibition (PCI-34051: IC₅₀ = 10 nM with >200-fold selectivity over HDAC1/6 and >1000-fold over HDAC2/3/10); MEK5 inhibition (BIX02189: IC₅₀ = 1.5 nM); and SIRT1 inhibition (CHIC-35: IC₅₀ = 60 nM) . This breadth of target engagement across kinases, proteases, and deacetylases indicates that the indole-6-carboxamide core is a privileged scaffold capable of productive binding interactions with diverse protein families. However, this does not constitute evidence that the specific N-cycloheptyl derivative possesses any of these activities.

Drug Discovery Privileged Scaffold Kinase Inhibition Protease Inhibition

Absence of Public Bioactivity Data as a Procurement Decision Factor: ZINC Database Confirmation

A systematic search of all major public bioactivity databases — including ChEMBL, PubChem BioAssay, BindingDB, and the ZINC annotated catalog — confirms that N-cycloheptyl-1H-indole-6-carboxamide has no recorded biological activity against any target, in any assay format, at any concentration . The ZINC database explicitly states: 'This compound is not currently in any annotated catalogs' and 'There is no known activity for this compound' . In contrast, the structurally related CHIC-35 has extensive curated bioactivity data (SIRT1, SIRT2, Hst2 inhibition). This complete absence of profiling data means that no evidence-based prediction of efficacy, selectivity, or even general bioactivity can be made for this compound.

Database Mining Bioactivity Annotation Procurement Risk Assessment

Where N-Cycloheptyl-1H-indole-6-carboxamide Fits: Evidence-Limited Application Scenarios for Research Procurement


Diversity-Oriented Screening Library Expansion with N-Cycloalkyl Chemical Space Coverage

N-Cycloheptyl-1H-indole-6-carboxamide fills a specific chemical space niche — the C₇ cycloalkyl amide — that is distinct from the more common cyclohexyl (C₆) and cyclopentyl (C₅) indole-6-carboxamide analogs. For organizations building diversity-oriented screening libraries, this compound provides incremental coverage of lipophilic and conformational space not addressed by smaller-ring analogs . The indole-6-carboxamide scaffold's validated track record across kinase, protease, and deacetylase targets supports its inclusion as a 'privileged scaffold' representative . However, procurement should be weighted accordingly: this is a screening library component, not a characterized tool compound, and any screening hits will require de novo validation.

Structure-Based Drug Design: Cycloheptyl Probe for Hydrophobic Pocket Assessment

The cycloheptyl group, with its distinctive twist-chair conformation and intermediate steric profile between cyclohexyl (chair) and cyclooctyl (multiple low-energy conformers), can serve as a conformational probe in structure-based drug design campaigns . Where a protein target's crystal structure reveals a hydrophobic pocket of uncertain tolerance for larger cycloalkyl groups, N-cycloheptyl-1H-indole-6-carboxamide provides an incremental steric probe between the well-characterized cyclohexyl and the bulkier cyclooctyl variants. This approach is supported by literature precedent where cycloheptyl substitution yielded superior activity compared to cyclohexyl in aromatase inhibitors and gabapentinoid programs .

SAR Expansion Around the CHIC-35 / Cyclohepta[b]indole Chemotype

For research groups actively investigating the SIRT1 inhibitor CHIC-35 pharmacophore, N-cycloheptyl-1H-indole-6-carboxamide represents a structurally complementary comparator that probes the topological difference between fused tricyclic and exocyclic N-cycloheptyl presentation. CHIC-35's SIRT1 IC₅₀ of 60 nM (S-enantiomer) with selectivity over SIRT2 establishes a benchmark for this chemical space; testing the exocyclic N-cycloheptyl variant alongside CHIC-35 could reveal whether the fused or exocyclic geometry is preferred for target engagement .

Synthetic Building Block for Parallel Library Synthesis

The compound's single reactive handle (the indole NH at position 1) and stable carboxamide linkage make it suitable as a building block for parallel amide or N-alkylation library synthesis. Researchers can generate focused libraries of N1-substituted N-cycloheptyl-indole-6-carboxamide derivatives to explore SAR around the indole nitrogen position. The absence of pre-existing bioactivity data means that any screening results from such libraries would represent novel intellectual property. However, synthetic feasibility and chemical stability should be confirmed with the vendor before committing to large-scale library production.

Quote Request

Request a Quote for N-cycloheptyl-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.